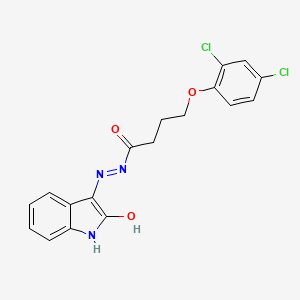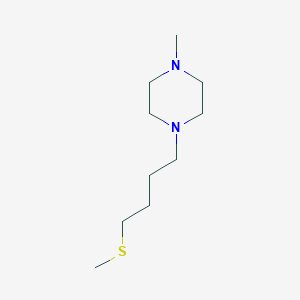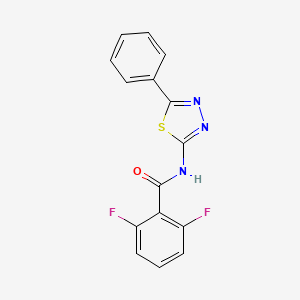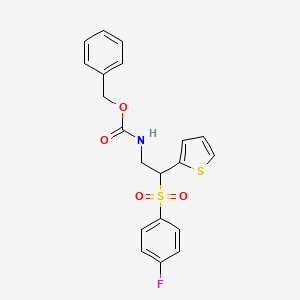
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide molecule composed of four amino acids: Fmoc-Glutamine (Trt), Threonine (Psi(Me,Me)pro), and Hydroxy (OH). It is often used in laboratory experiments for its ability to bind to other molecules and create a covalent bond. This peptide has a wide range of applications in scientific research, from biochemical and physiological studies to drug development.
Scientific Research Applications
Configurational and Conformational Control
The compound Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH and related derivatives have been investigated for their roles in configurational and conformational control in peptide synthesis. Studies have shown that certain cyclic acetal formations lead predominantly to specific diastereomers at certain positions in substituted peptide units. This has implications for peptide structure and function, particularly in synthesizing peptides with specific conformational properties (Keller, Mutter, & Lehmann, 2011).
On-Column Labeling and Chiral Separation
A novel method involving on-column labeling of amino acid enantiomers with FMOC (Fluorenylmethyloxycarbonyl), followed by chiral capillary electrophoresis (CE) with UV detection, has been developed. This method has shown efficiency in labeling and separating chiral amino acids, indicating potential applications in analyzing and synthesizing peptides containing Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH (Han & Chen, 2007).
Synthesis of Marine Peptide Derivatives
The compound has been used in the synthesis of key structural components of cytotoxic marine peptides. Practical routes for preparing derivatives of this compound suitable for Fmoc-SPPS (Solid Phase Peptide Synthesis) have been developed, highlighting its importance in synthesizing complex peptides for potential therapeutic applications (Tokairin et al., 2018).
Peptide Cyclization and Anti-Malarial Potential
Studies involving the synthesis of cyclic peptides using Fmoc chemistry have shown potential anti-malarial applications. These peptides, synthesized using Fmoc/SPPS on a resin and then lactamization in solution or solid phase, have shown potent in vitro activity against certain strains of Plasmodium falciparum (Fagúndez, Sellanes, & Serra, 2018).
Pseudo-Prolines for Peptide Synthesis
Pseudo-prolines like Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH are used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). They are incorporated into the peptide chain through the coupling of preformed, protected pseudo-proline dipeptides. This approach helps in solubilizing otherwise sparingly soluble peptides and prevents peptide aggregation and beta-sheet formation (Mutter et al., 1995).
properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

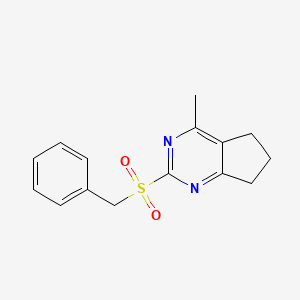
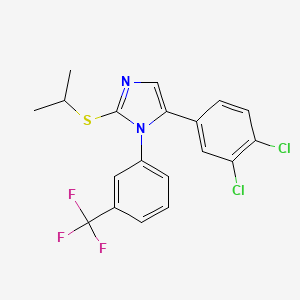
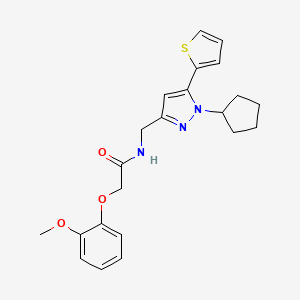
![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
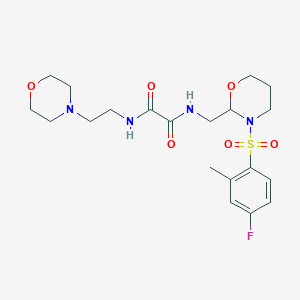
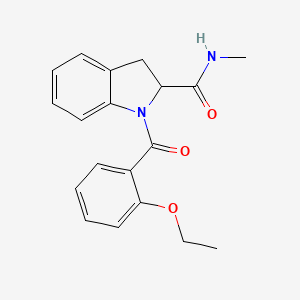


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)
